REACTION_CXSMILES
|
I[CH2:2][CH2:3][CH2:4][CH3:5].[NH:6]1[CH2:11][CH2:10][CH2:9][C:8](=[O:12])[CH2:7]1>>[CH2:2]([N:6]1[CH2:11][CH2:10][CH2:9][C:8](=[O:12])[CH2:7]1)[CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a manner similar to Preparation 1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1CC(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |